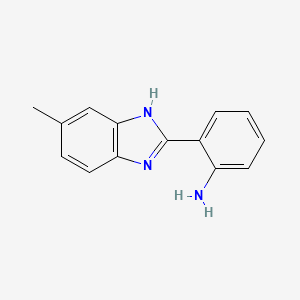

2-(6-Methyl-1h-benzimidazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGQNBZALRXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303912 | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10173-53-2 | |

| Record name | NSC163454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 6 Methyl 1h Benzimidazol 2 Yl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for characterizing the proton and carbon frameworks of 2-(6-methyl-1H-benzimidazol-2-yl)aniline.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) and benzimidazole (B57391) rings, the methyl protons, and the amine and imidazole (B134444) N-H protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aniline ring are anticipated to appear in the aromatic region, with their multiplicity determined by the coupling with neighboring protons. The methyl group protons will likely appear as a singlet in the upfield region. The N-H protons of the amine and imidazole groups are expected to show broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. Aromatic carbons will resonate in the downfield region, while the methyl carbon will appear at a much higher field. The C2 carbon of the benzimidazole ring is expected to have a characteristic chemical shift in the 150-160 ppm range. mdpi.com The presence of tautomeric equilibrium in benzimidazole derivatives can sometimes lead to broadened signals for the C4/C7 and C3a/C7a carbons in the benzimidazole ring. mdpi.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, 2-(1H-benzimidazol-2-yl)aniline, is provided below, based on typical values for similar structures. The introduction of a methyl group at the 6-position would cause predictable shifts in the signals of the nearby protons and carbons.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline H2'/H6' | ~6.8-7.2 | ~115-120 |

| Aniline H3'/H5' | ~7.2-7.5 | ~128-132 |

| Aniline H4' | ~6.7-7.0 | ~118-122 |

| Benzimidazole H4/H7 | ~7.5-7.8 | ~110-120 |

| Benzimidazole H5 | ~7.1-7.4 | ~121-124 |

| Benzimidazole C2 | - | ~151 |

| Benzimidazole C3a/C7a | - | ~135-143 |

| Methyl (CH₃) | ~2.4 | ~21 |

| Amine (NH₂) | Broad, variable | - |

| Imidazole (NH) | Broad, variable | - |

Two-dimensional NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring aromatic protons on both the aniline and benzimidazole rings, helping to trace the proton connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different parts of the molecule. For example, HMBC would show correlations between the protons on the aniline ring and the C2 carbon of the benzimidazole ring, confirming the linkage between the two ring systems. Correlations between the methyl protons and the C5, C6, and C7 carbons of the benzimidazole ring would confirm the position of the methyl group.

The introduction of substituents on the benzimidazole or aniline rings can significantly influence the NMR spectra. The methyl group at the 6-position of the benzimidazole ring in the title compound is an electron-donating group. This donation of electron density will affect the chemical shifts of the protons and carbons in its vicinity.

Specifically, the methyl group is expected to cause an upfield shift (lower ppm value) for the protons and carbons on the benzimidazole ring, particularly for those at the ortho and para positions (H5, H7, and the corresponding carbons). The magnitude of this shift can be predicted using empirical substituent chemical shift (SCS) parameters. The electronic effects of substituents are transmitted through the π-system of the aromatic rings, and this transmission can be observed in the changes in chemical shifts. researchgate.net

Vibrational Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and the imidazole (N-H) groups are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. The broadening is due to hydrogen bonding. In aniline, the N-H stretching bands typically appear around 3350 and 3430 cm⁻¹. researchgate.net The N-H stretching of the benzimidazole ring is reported in the region of 3205-3460 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations will be observed as a series of sharp bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region. These bands are often coupled and can be complex.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1620 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibrations will appear in the 1200-1350 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the aromatic rings occur in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern.

The following table summarizes the expected FT-IR band assignments for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Amine and Imidazole) | 3200-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching (Methyl) | 2850-2960 |

| C=N and C=C Stretching | 1400-1650 |

| N-H Bending | ~1620 |

| C-N Stretching | 1200-1350 |

| Aromatic C-H Out-of-Plane Bending | 700-900 |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is based on the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C and C=N bonds, which often give rise to strong Raman signals. The ring breathing modes of the benzimidazole and aniline rings, which involve the symmetric expansion and contraction of the rings, are typically prominent in the Raman spectrum. researchgate.net The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules with chromophores, such as the conjugated system present in this compound, these transitions typically involve π and n (non-bonding) electrons.

The electronic absorption spectrum of this compound is dictated by its chromophoric system, which comprises the fused bicyclic benzimidazole ring conjugated with the aniline moiety. The expected electronic transitions are primarily of the π → π* and n → π* type. libretexts.orglibretexts.org

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org In this compound, the extensive π-conjugated system across both the benzimidazole and aniline rings gives rise to intense absorption bands in the UV region. These transitions are responsible for the primary, strong absorption peaks. The presence of the methyl group on the benzimidazole ring and the amino group on the aniline ring act as auxochromes, which can modulate the energy of these transitions and the wavelength of maximum absorption (λ_max_).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. libretexts.org These transitions are typically of lower energy and intensity compared to π → π* transitions and often appear as shoulders on the main absorption bands or as weak, longer-wavelength absorptions.

The electronic properties and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the absorption spectrum. For a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a large energy band gap was determined from its absorption spectrum, a characteristic that can be attributed to high π-conjugation within the molecular system. nih.gov A similar high degree of conjugation in this compound suggests that its electronic transitions will be a defining feature of its UV-Vis spectrum.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Involved Orbitals | Expected Relative Energy | Expected Relative Intensity |

| π → π | π (bonding) → π (antibonding) | High | High (Strong) |

| n → π | n (non-bonding) → π (antibonding) | Low | Low (Weak) |

The position of the absorption maxima (λ_max_) in the UV-Vis spectrum of a compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govuc.pt This effect arises from differential solvation of the ground and excited states of the molecule.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift).

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy of the transition, leading to a shift to a shorter wavelength (a blue shift). uc.pt

For molecules like this compound, which possess both hydrogen bond donor (N-H) and acceptor (N) sites, specific solvent-solute interactions such as hydrogen bonding can play a significant role in addition to general solvent polarity. nih.gov Studies on related benzimidazole-containing dyes have shown that their solvatochromic behavior is complex and depends on a combination of solvent properties. tubitak.gov.tr It is anticipated that this compound would exhibit solvatochromic shifts, with the nature and magnitude of the shift being dependent on the specific solvent's polarity and its hydrogen-bonding capabilities.

Interactive Data Table: Predicted Solvent Effects

| Solvent Type | Predicted Effect on λ_max | Rationale |

| Non-polar (e.g., Hexane) | Baseline λ_max_ | Minimal solvent-solute interaction. |

| Polar Aprotic (e.g., DMSO) | Bathochromic shift (Red shift) | Stabilization of a likely more polar excited state. |

| Polar Protic (e.g., Ethanol) | Complex shifts possible | Stabilization through both polarity and hydrogen bonding. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions.

HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high precision allows for the calculation of a unique elemental formula. For this compound, the empirical formula is C₁₄H₁₃N₃. The theoretical (monoisotopic) mass can be calculated with high accuracy. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Interactive Data Table: Molecular Weight Data

| Parameter | Value |

| Empirical Formula | C₁₄H₁₃N₃ |

| Nominal Mass | 223 g/mol |

| Theoretical Monoisotopic Mass (M) | 223.11095 Da |

| Theoretical [M+H]⁺ Ion Mass | 224.11877 Da |

In addition to providing a precise molecular weight, mass spectrometry, particularly when coupled with tandem MS (MS/MS), can be used to fragment the molecule. The resulting fragmentation pattern is a fingerprint that provides valuable information about the compound's structure. The analysis of fragmentation pathways for related aniline and benzimidazole structures can predict the behavior of this compound. nih.govnih.gov

Key fragmentation pathways for the protonated molecule [M+H]⁺ would likely include:

Cleavage of the C-C bond between the aniline and benzimidazole rings, leading to fragments corresponding to the individual ring systems.

Loss of small molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the heterocyclic rings.

Fragmentation within the aniline ring , which for some haloanilines, involves the loss of ammonia or halogen radicals. nih.gov

Fragmentation of the benzimidazole moiety , potentially involving the cleavage of the imidazole ring.

The identification of these characteristic fragment ions and neutral losses provides strong evidence for the proposed connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) Analysis

From these related structures, key structural features can be inferred for the methylated derivative:

Molecular Geometry: The molecule is not expected to be perfectly planar. A significant dihedral angle is typically observed between the plane of the benzimidazole ring system and the plane of the aniline ring. For a zinc complex of the parent ligand, this angle was reported as 18.24 (8)°. iucr.orgresearchgate.net In a silver(I) complex, the angle was 37.87 (6)°. nih.gov This twist is due to steric hindrance between the ortho-hydrogen of the aniline ring and the imidazole N-H group.

Bond Lengths and Angles: Bond lengths and angles within the benzimidazole and aniline moieties are expected to be within the normal ranges for such aromatic and heterocyclic systems.

Supramolecular Structure: In the solid state, intermolecular hydrogen bonds are crucial in defining the crystal packing. N—H···N or N—H···O (if solvent is present) interactions are common. nih.gov These interactions link the molecules into chains, layers, or more complex three-dimensional networks. π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters (based on related structures)

| Parameter | Expected Feature/Value | Reference Structure |

| Crystal System | Monoclinic or similar | [ZnCl₂(C₁₃H₁₁N₃)] iucr.orgresearchgate.net |

| Planarity | Non-planar | [ZnCl₂(C₁₃H₁₁N₃)], [Ag(C₁₃H₁₁N₃)₂]NO₃ iucr.orgnih.govresearchgate.net |

| Benzimidazole-Aniline Dihedral Angle | ~18° - 38° | [ZnCl₂(C₁₃H₁₁N₃)], [Ag(C₁₃H₁₁N₃)₂]NO₃ iucr.orgnih.govresearchgate.net |

| Intermolecular Interactions | N—H···N Hydrogen Bonding, π-π Stacking | [Ag(C₁₃H₁₁N₃)₂]NO₃ nih.gov |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

In this derivative, the molecule is nearly planar, with a small dihedral angle of 3.49 (4)° between the benzimidazole and the benzene (B151609) ring planes. nih.gov The planarity is partly maintained by an intramolecular O—H⋯N hydrogen bond. nih.gov

Studies on the parent compound, 2-(1H-benzimidazol-2-yl)aniline, and its metal complexes also provide valuable structural information. For instance, in a silver(I) complex, the aniline ring is twisted by 37.87 (6)° from the mean plane of the benzimidazole ring system. nih.gov In a cadmium(II) complex, this dihedral angle is 30.43 (7)°. nih.gov Similarly, a zinc(II) complex shows a dihedral angle of 18.24 (8)° between the benzimidazole and aniline planes. iucr.orgresearchgate.net These variations highlight how coordination with metal ions can influence the molecular conformation.

The crystallographic data for the 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol derivative are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | 0.75(C₁₅H₁₄N₂O) · 0.25(C₁₅H₁₄N₂O) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.9231 (1) |

| b (Å) | 19.8900 (6) |

| c (Å) | 12.3199 (3) |

| β (°) | 105.085 (1) |

| Volume (ų) | 1164.80 (5) |

| Z | 4 |

| Temperature (K) | 100 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N–H⋯O, N–H⋯Cl, C–H⋯Cl hydrogen bonding, π–π interactions)

The supramolecular architecture of this compound and its derivatives is governed by a network of non-covalent interactions. These interactions, including hydrogen bonds and π–π stacking, dictate the crystal packing and influence the material's physical properties.

Hydrogen Bonding: Hydrogen bonds are the most prominent interactions in the crystal structures of benzimidazole derivatives. In the solid state, the amino and imino groups of the benzimidazole and aniline moieties act as hydrogen bond donors, while nitrogen and oxygen atoms or chloride ions serve as acceptors.

N–H⋯O Interactions: In the crystal structure of 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol, molecules are linked into chains along the sciencepublishinggroup.com direction via intermolecular N—H⋯O hydrogen bonds. nih.gov Similar N—H⋯O interactions are observed in related structures, such as a silver(I) complex of 2-(1H-benzimidazol-2-yl)aniline, where they link the components into layers. nih.gov Theoretical studies confirm that intermolecular N-H⋯O interactions are proper hydrogen bonds. researchgate.netrsc.org

N–H⋯Cl and C–H⋯Cl Interactions: In metal complexes involving chloride ligands, such as [ZnCl₂(C₁₃H₁₁N₃)], the crystal packing is stabilized by N—H⋯Cl and C—H⋯Cl hydrogen bonding. iucr.orgresearchgate.net The existence and significance of C–H⋯Cl hydrogen bonds have been established through statistical analysis of crystallographic databases. nih.gov

Other Hydrogen Bonds: In various derivatives, other types of hydrogen bonds like O—H⋯N and N—H⋯N are also observed, which can result in the formation of chains, dimers, or more complex three-dimensional networks. nih.govresearchgate.net

π–π Interactions: Aromatic systems like the benzimidazole and aniline rings are capable of engaging in π–π stacking interactions, which contribute significantly to crystal stability.

In the 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol co-crystal, a π–π interaction is observed between the substituted phenyl ring and the benzimidazole system, with a centroid–centroid distance of 3.6241 (6) Å. nih.govmdpi.com

In other benzimidazole derivatives, offset face-to-face stacking interactions between two benzimidazole rings have been noted, with centroid-centroid distances around 3.53 Å. mdpi.com These interactions can lead to the formation of dimers or extended columnar structures. researchgate.netnih.gov

C–H⋯π Interactions: Weak hydrogen bonds involving a C-H donor and the π-electron cloud of an aromatic ring as an acceptor also play a role in the crystal packing. The structure of 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol is further stabilized by such weak intermolecular C—H⋯π interactions. nih.govmdpi.com

The interplay of these diverse intermolecular forces leads to the formation of robust, three-dimensional supramolecular architectures.

| Interaction Type | Example Compound/System | Key Geometric Features | Structural Motif |

|---|---|---|---|

| N–H⋯O | 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol | - | Chains along sciencepublishinggroup.comnih.gov |

| N–H⋯Cl | [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO | - | Extended supramolecular network researchgate.net |

| C–H⋯Cl | [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO | - | Contributes to overall packing researchgate.net |

| π–π stacking | 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol | Centroid–centroid distance = 3.6241 (6) Å nih.gov | Stabilizes crystal packing nih.gov |

| π–π stacking | Halogen-substituted 2-aryl-N-phenylbenzimidazoles | Centroid–centroid distance = 3.9974(17) Å researchgate.net | Forms centrosymmetric dimers researchgate.net |

| C–H⋯π | 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol | - | Stabilizes crystal packing nih.gov |

Powder X-ray Diffraction for Crystalline Phase and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize crystalline materials. It is routinely employed in the analysis of benzimidazole derivatives to assess phase purity, identify crystalline forms (polymorphs), and determine crystal structures.

For newly synthesized batches of this compound, PXRD serves as a critical quality control tool. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), acts as a unique "fingerprint" for the crystalline solid. By comparing the experimental PXRD pattern of a synthesized sample to a reference pattern (either calculated from single-crystal data or from a known pure standard), one can confirm the identity and assess the purity of the bulk material. The absence of peaks from starting materials or potential side products confirms the high purity of the sample.

Furthermore, PXRD is instrumental in studying polymorphism, where a compound can exist in multiple crystal structures or phases. Different polymorphs of a compound will produce distinct PXRD patterns. For example, temperature-dependent PXRD has been used to study phase transitions in 2-propyl-1H-benzimidazole, revealing multiple polymorphic forms. ekb.eg

In cases where suitable single crystals cannot be obtained, PXRD data can be used for structure determination. The analysis of PXRD patterns of various metal complexes of benzimidazole derivatives has allowed for the determination of their crystal systems, such as monoclinic, orthorhombic, triclinic, and rhombohedral structures. ekb.eg This demonstrates the versatility of PXRD in the comprehensive structural characterization of these compounds.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the properties of complex molecules. DFT methods are employed to determine the optimized geometry, electronic structure, vibrational frequencies, and reactivity parameters of the compound in its ground state. Such calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), which provide a balance between accuracy and computational cost. irjweb.comresearchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For benzimidazole (B57391) derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative Bond Lengths and Angles from DFT Calculations for Benzimidazole Derivatives Note: This table presents typical data for related benzimidazole structures to illustrate the outputs of geometry optimization, as specific data for 2-(6-Methyl-1H-benzimidazol-2-yl)aniline was not found in the cited literature.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-N (imidazole ring) | ~1.37 - 1.39 | Bond lengths within the imidazole (B134444) portion of the benzimidazole core. irjweb.com |

| C-C (benzene ring) | ~1.39 - 1.42 | Aromatic carbon-carbon bond lengths. |

| N-C-N (angle) | ~105 - 110 | Internal angle of the imidazole ring. |

| Dihedral Angle (Ring-Ring) | Variable (often <10°) | Angle between the planes of the benzimidazole and aniline (B41778) rings, indicating near-coplanarity. nih.gov |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov

A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzimidazole derivatives, DFT calculations are used to map the electron density distribution of these orbitals and compute their energies. For example, in a study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 4.9266 eV. nih.gov This value indicates significant electronic stability. The analysis of frontier orbitals provides insights into charge transfer interactions within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzimidazole Derivative Note: The following data for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole is provided as an illustrative example. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8170 |

| ELUMO | -0.8904 |

| Energy Gap (ΔE) | 4.9266 |

Theoretical vibrational analysis using DFT is a valuable technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, specific spectral bands can be attributed to particular vibrational modes, such as stretching, bending, or wagging of bonds. ias.ac.in

For complex molecules, the experimental spectra can be difficult to interpret due to overlapping bands. Computational analysis provides a detailed assignment for each peak. mdpi.com Studies on benzimidazole derivatives often show a good correlation between the computed vibrational frequencies (after applying a scaling factor to account for anharmonicity and basis set deficiencies) and the experimental FT-IR and FT-Raman spectra. researchgate.net For instance, the characteristic C-H stretching vibrations in aromatic compounds are typically observed in the 3100–3000 cm⁻¹ region, which is consistently reproduced in DFT calculations of benzimidazole-containing molecules. mdpi.com

Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's chemical behavior. These parameters are calculated from the energies of the HOMO and LUMO and are used to predict the reactivity and stability of the molecule. dergipark.org.tr

Key global reactivity descriptors include:

Electronegativity (χ): Describes the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. dergipark.org.tr

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. irjweb.com These calculations help in understanding the regioselectivity of chemical reactions. researchgate.net

Table 3: Key Global Reactivity Descriptors and Their Significance Note: This table defines the concepts. Specific values for the title compound are dependent on DFT calculations not available in the cited literature.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to charge transfer. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures electrophilic power. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov

The MEP surface is plotted over the electron density of the molecule, using a color scale to represent different potential values. This visualization helps identify the sites for intermolecular interactions. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like nitrogen and oxygen. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

For benzimidazole derivatives, MEP analysis typically shows negative potential localized around the nitrogen atoms of the imidazole ring, making them primary sites for electrophilic interactions. The positive potential is generally found on the hydrogen atoms, particularly the N-H proton of the imidazole ring. researchgate.net This information is crucial for understanding hydrogen bonding interactions and the initial steps of chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant intramolecular charge transfer (ICT) within benzimidazole derivatives. acs.orgnih.gov These interactions occur through the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of the electronic delocalization. A higher E(2) value indicates a more intense interaction and a greater degree of conjugation within the system. nih.gov

In structures analogous to "this compound", key interactions involve the lone pair electrons on nitrogen atoms and the π-electrons of the aromatic rings. For instance, charge delocalization from the lone pair of a nitrogen atom (LP(N)) to the antibonding π* orbitals of adjacent carbon-carbon or carbon-nitrogen bonds is a common and significant stabilizing interaction. researchgate.net Similarly, π → π* transitions between the benzimidazole and aniline ring systems contribute to the electronic stability and define the molecule's electronic properties. nih.gov These charge transfers are fundamental to the molecule's potential applications in materials science and medicinal chemistry. acs.org

Table 1: Representative Donor-Acceptor Interactions in Benzimidazole Derivatives from NBO Analysis This table presents typical interaction energies found in related benzimidazole structures to illustrate the principles of NBO analysis for "this compound".

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N) of Imidazole | π* (C=N) | ~50-60 | Lone Pair → Antibonding π |

| π (C-C) of Benzene (B151609) | π* (C-C) of Imidazole | ~20-30 | π → π |

| π (C-C) of Aniline | π (C-C) of Benzimidazole | ~15-25 | π → π |

| σ (C-N) | σ (C-C) | ~2-5 | σ → σ* |

Source: Data synthesized from principles described in computational studies of benzimidazole derivatives. nih.govresearchgate.net

NBO analysis can also be used to understand intermolecular interactions, particularly hydrogen bonding, which is crucial for the solid-state structure and biological activity of benzimidazole compounds. consensus.app In the crystal structure of related compounds, molecules are often linked by intermolecular hydrogen bonds. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility, stability in different environments, and interactions with other molecules. nih.gov

MD simulations are employed to study the conformational dynamics and stability of benzimidazole derivatives in solution. researchgate.net These simulations can track the fluctuations of atomic positions over time, revealing the molecule's preferred conformations and the energy barriers between them. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). semanticscholar.org

The RMSD of the molecule's backbone atoms relative to an initial structure is monitored to assess conformational stability. A stable RMSD value over the simulation time indicates that the molecule has reached equilibrium and is maintaining a stable conformation. semanticscholar.org The RMSF of individual atoms or residues highlights regions of higher flexibility within the molecule. For "this compound", simulations would likely show greater fluctuation in the aniline and methyl groups compared to the more rigid benzimidazole core. researchgate.net The dihedral angle between the benzimidazole and aniline rings is a critical parameter, and its fluctuation during the simulation reveals the extent of rotational freedom and the most stable rotational isomers in a given solvent.

Table 2: Typical Output Parameters from an MD Simulation of a Benzimidazole Derivative This table illustrates the kind of data obtained from MD simulations to assess the stability of compounds like "this compound".

| Parameter | Value Range | Interpretation |

| RMSD (backbone) | 1.5 - 2.5 Å | Indicates the system has reached conformational stability. semanticscholar.org |

| RMSF (benzimidazole core) | Low (e.g., < 1.0 Å) | The core ring structure is rigid. |

| RMSF (aniline ring/substituents) | Moderate (e.g., 1.0 - 2.0 Å) | Peripheral groups exhibit higher flexibility. |

| Radius of Gyration (Rg) | Stable fluctuation | Suggests the molecule maintains a compact and stable overall shape. researchgate.net |

Source: Based on general findings from MD simulations of small organic molecules and benzimidazole derivatives. researchgate.netsemanticscholar.org

By analogy to related systems, MD simulations are invaluable for investigating how benzimidazole derivatives interact with biological targets, such as proteins or enzymes. tandfonline.combohrium.comnih.gov These simulations can predict the stability of a ligand-protein complex and characterize the key interactions that mediate binding. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excited-state properties of molecules. growingscience.com It is widely applied to predict UV-visible absorption spectra, study fluorescence phenomena, and investigate photochemical processes like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). nih.govnih.govresearchgate.net

For benzimidazole derivatives, TD-DFT calculations can accurately predict the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculated transition energies correspond to absorption maxima (λmax) in the UV-Vis spectrum, and the oscillator strengths (f) relate to the intensity of these absorptions. growingscience.com

Theoretical studies on similar benzimidazoles show that the lowest energy electronic transitions are typically π → π* in nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The HOMO is often localized on the aniline and benzimidazole rings, while the LUMO may be distributed across the entire conjugated system. nih.gov The energy gap between the HOMO and LUMO is a key factor determining the electronic and optical properties of the molecule. researchgate.net TD-DFT is particularly useful for exploring how substituents and solvent polarity affect these electronic transitions and the potential for phenomena like twisted intramolecular charge transfer (TICT), where the molecule undergoes a conformational change in the excited state. nih.govacs.org

Table 3: Representative TD-DFT Calculated Electronic Transition Data for a Benzimidazole Derivative This table exemplifies the typical data generated from TD-DFT calculations for molecules like "this compound" to understand their electronic spectra.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~3.5 - 4.0 | ~310 - 350 | > 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~4.0 - 4.5 | ~275 - 310 | ~0.1 - 0.3 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~4.5 - 5.0 | ~250 - 275 | ~0.2 - 0.4 | HOMO → LUMO+1 (π → π*) |

Source: Synthesized from typical TD-DFT results for aromatic heterocyclic compounds. growingscience.comnih.gov

Simulation of UV-Vis Spectra and Determination of Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govnih.gov This technique provides information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks. researchgate.net

For instance, a study on a series of N-1-sulfonyl substituted 2-substituted benzimidazoles calculated their maximum absorption wavelengths (λmax) using different DFT functionals, such as CAM-B3LYP and M06. nih.gov The calculated values were then compared with experimental data, showing a good correlation and validating the computational approach. nih.gov For example, for one derivative, the calculated λmax values were 275.355 nm (CAM-B3LYP) and 300.260 nm (M06), while the experimental value was approximately 305 nm. nih.gov

Theoretical investigations on 1-Methyl-6-Nitro-1H-Benzimidazole also utilized TD-DFT calculations to study its UV-Vis spectrum, finding good agreement between theoretical and experimental results. researchgate.net Similarly, calculations on benznidazole (B1666585) in water revealed a prominent peak around 3.80 eV, with deconvolution of the experimental spectra showing six bands between 3.60 eV and 5.76 eV. researchgate.net TD-DFT calculations for benznidazole identified optically active transitions that corresponded well with these experimental findings. researchgate.net

Table 1: Simulated UV-Vis Absorption Data for Selected Benzimidazole Derivatives This table presents data for compounds structurally related to this compound to illustrate typical computational results.

| Compound Derivative | Method | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|---|

| Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | CAM-B3LYP | 275.36 | ~305 | nih.gov |

| Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | M06 | 300.26 | ~305 | nih.gov |

| Derivative 2b (structure not specified) | CAM-B3LYP | 275.16 | ~275 | nih.gov |

| Derivative 2b (structure not specified) | M06 | 299.52 | ~275 | nih.gov |

Influence of Solvent Environment on Electronic Transitions (IEF-PCM Model)

The surrounding solvent can significantly influence the electronic transitions of a molecule. The Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEF-PCM), is a common computational method to account for these solvent effects. researchgate.netohio-state.edu This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute molecule, thereby affecting its electronic properties. researchgate.netyoutube.com

Studies on benzimidazole derivatives have employed the IEF-PCM model to investigate the impact of different solvents on their UV-Vis spectra. researchgate.net For example, TD-DFT calculations combined with the PCM have been used to compute the ¹H NMR chemical shifts of 2-chloromethyl-1H-benzimidazole hydrochloride in various solvents. nih.gov Theoretical studies on the photophysical properties of 1H-benzimidazole and its derivatives have also utilized the IEF-PCM model to explore the effects of solvents like ethanol (B145695), 1,4-dioxane, acetonitrile, and water. researchgate.net These calculations are crucial for understanding solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.

Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in modern technologies such as signal processing, optical switches, and telecommunications. nih.gov Benzimidazole derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems. nih.gov

Calculation of First-Order Hyperpolarizability (β) and Polarizability (α)

The NLO response of a molecule is primarily characterized by its polarizability (α) and first-order hyperpolarizability (β). nih.gov Polarizability describes the linear response of the electron cloud to an external electric field, while hyperpolarizability describes the non-linear response. nih.gov These properties can be calculated using quantum chemical methods like DFT and Time-Dependent Hartree-Fock (TDHF). nih.govresearchgate.net

Computational studies on various benzimidazole derivatives have reported their polarizability and hyperpolarizability values. For a series of N-1-sulfonyl substituted benzimidazoles, the average polarizability (⟨α⟩) and total first hyperpolarizability (βtot) were calculated. nih.gov The results showed that the substitution pattern significantly influences these NLO properties. nih.gov For instance, a derivative containing nitro groups exhibited the highest ⟨α⟩ and βtot values, indicating its potential as an NLO material. nih.gov Another study on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole also involved the computation of its polarizability and first hyperpolarizability. researchgate.net Urea is often used as a reference material in these studies for comparison of NLO properties. mdpi.comnih.gov

Table 2: Calculated NLO Properties of Selected Benzimidazole Derivatives This table provides illustrative data for compounds structurally related to this compound to demonstrate the outcomes of NLO calculations.

| Compound Derivative | Method | ⟨α⟩ (x 10⁻²³ esu) | βtot (x 10⁻³⁰ cm⁵/esu) | Reference |

|---|---|---|---|---|

| Derivative 2a | CAM-B3LYP | 0.168 | - | nih.gov |

| Derivative 2b | CAM-B3LYP | 4.198 | - | nih.gov |

| Derivative 2c | CAM-B3LYP | 4.614 | - | nih.gov |

| Derivative 2d | CAM-B3LYP | 4.142 | - | nih.gov |

| Derivative 2e | CAM-B3LYP | 4.866 | - | nih.gov |

| 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole | Experimental | - | 1.1973 | researchgate.net |

Potential for Advanced Optical Materials

The calculated NLO properties of benzimidazole derivatives suggest their significant potential for the development of advanced optical materials. nih.gov Molecules with large first-order hyperpolarizability values are particularly promising for applications in electro-optic devices. nih.gov The ability to tune the NLO properties through synthetic modification of the benzimidazole scaffold, such as by introducing electron-donating and electron-accepting groups, opens up possibilities for designing materials with tailored optical responses. researchgate.net The computational prediction of these properties plays a crucial role in guiding the synthesis of new, high-performance NLO materials. nih.govnih.gov

Coordination Chemistry: Ligand Properties and Metal Complexation of Benzimidazolylaniline Derivatives

Ligand Characterization of 2-(6-Methyl-1H-benzimidazol-2-yl)aniline

The coordination potential of this compound is primarily dictated by the arrangement of its nitrogen donor atoms and the electronic and steric influence of its substituent groups.

This compound functions as a bidentate chelating ligand, a coordination behavior well-established for the parent 2-(1H-benzimidazol-2-yl)aniline molecule. asrjetsjournal.orgnih.gov Coordination with a metal ion occurs through two key nitrogen atoms: the imine nitrogen atom of the benzimidazole (B57391) ring and the primary amine nitrogen atom of the aniline (B41778) moiety. nih.gov This arrangement allows the ligand to form a stable five-membered chelate ring with the central metal ion.

In structural studies of related complexes, such as [ZnCl₂(C₁₃H₁₁N₃)], the bidentate nature of the 2-(1H-benzimidazol-2-yl)aniline ligand is unequivocally confirmed through X-ray crystallography. nih.gov The ligand coordinates to the zinc(II) ion, creating a stable mononuclear complex. This fundamental binding mode is preserved in the 6-methyl substituted derivative.

The introduction of a methyl group at the 6-position of the benzimidazole ring subtly modifies the ligand's electronic and steric properties.

Synthesis of Metal Complexes

The versatile chelating nature of this compound allows it to form stable complexes with a wide array of transition metal ions under straightforward reaction conditions.

Research has demonstrated the successful synthesis of complexes between this compound and several divalent transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). asrjetsjournal.org Furthermore, the broader family of benzimidazole-aniline ligands has been shown to coordinate with a larger suite of metal ions. For instance, the parent compound and its derivatives form stable complexes with Cd(II), Ag(I), and Co(II). ekb.egnih.govresearchgate.net Studies on related benzimidazole-based ligands also report successful complexation with Fe(III) and Mn(II), suggesting that this compound is also a suitable ligand for these metals. researchgate.netresearchgate.net

| Metal Ion | Reported Complexation with this compound | Reported Complexation with Related Benzimidazole-Aniline Ligands |

|---|---|---|

| Zn(II) | Yes asrjetsjournal.org | Yes nih.gov |

| Cd(II) | Likely | Yes ekb.eg |

| Ni(II) | Yes asrjetsjournal.org | Yes ias.ac.in |

| Cu(II) | Yes asrjetsjournal.org | Yes nih.gov |

| Ag(I) | Likely | Yes nih.gov |

| Co(II) | Yes asrjetsjournal.org | Yes researchgate.net |

| Fe(III) | Likely | Yes researchgate.net |

| Mn(II) | Likely | Yes researchgate.net |

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, mixed-ligand complexes have been prepared by reacting the ligand, a metal(II) chloride salt, and anthranilic acid as a secondary ligand. asrjetsjournal.org

The general procedure involves dissolving the metal salt and the secondary ligand in absolute ethanol (B145695) and adding this solution to an ethanolic solution of this compound. asrjetsjournal.org The reaction mixture is then refluxed for several hours to ensure complete formation of the complex. asrjetsjournal.orgmdpi.com The stoichiometry for these mixed-ligand complexes is a 1:1:1 ratio of Metal:Primary Ligand:Secondary Ligand. asrjetsjournal.org For simple complexes involving only the primary ligand, stoichiometries of 1:1 or 1:2 (metal:ligand) are common, depending on the metal's coordination number and the reaction conditions. nih.govmdpi.com The resulting solid complexes can be isolated by filtration, washed, and recrystallized. asrjetsjournal.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Solvent | Absolute Ethanol or Methanol | asrjetsjournal.orgmdpi.com |

| Temperature | Reflux | asrjetsjournal.org |

| Reaction Time | 3-10 hours | asrjetsjournal.orgmdpi.com |

| Stoichiometry (Metal:Ligand) | 1:1, 1:2, or 1:1:1 (for mixed ligand) | asrjetsjournal.orgnih.govmdpi.com |

| pH | Adjusted to ~8 with KOH for some preparations | asrjetsjournal.org |

Structural Elucidation of Metal Complexes

The structures of the metal complexes formed with this compound are determined using a combination of spectroscopic methods and single-crystal X-ray diffraction. While a specific crystal structure for a complex of the 6-methyl derivative is not available, extensive data on the parent ligand's complexes provide a reliable model for its structural behavior.

For the mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with this compound and anthranilic acid, spectroscopic and magnetic moment data suggest a six-coordinate, octahedral geometry. asrjetsjournal.org The proposed general formula for these complexes is [M(BIAD)(Ant)(H₂O)₂]²⁻, where BIAD represents the benzimidazolylaniline derivative, and the coordination sphere is completed by two water molecules. asrjetsjournal.org

More definitive structural information comes from the single-crystal X-ray analysis of the related complex, [2-(1H-Benzimidazol-2-yl-κN)aniline-κN]dichloridozinc(II), or [ZnCl₂(C₁₃H₁₁N₃)]. nih.gov In this structure, the zinc(II) ion is four-coordinated and adopts a distorted tetrahedral geometry. The coordination sphere consists of the imine nitrogen and the aniline nitrogen from the bidentate ligand, along with two chloride ions. nih.gov The dihedral angle between the benzimidazole and the aniline benzene (B151609) rings is 9.57°. nih.gov This distortion from ideal tetrahedral geometry is common in such complexes due to the geometric constraints of the chelating ligand.

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Tetrahedral |

| Coordinating Atoms | N(imidazole), N(aniline), Cl, Cl |

| Bite Angle (N-Zn-N) | 89.36° |

| Other Bond Angles (N-Zn-Cl, Cl-Zn-Cl) | 109.27° to 117.84° |

| Dihedral Angle (Benzimidazole-Aniline) | 9.57° |

The structural characteristics of complexes with this compound are expected to be very similar, with the primary difference being the potential for minor adjustments in bond angles and packing arrangements to accommodate the steric bulk of the methyl group. The fundamental bidentate N,N-coordination and the resulting formation of stable tetrahedral or octahedral complexes remain the core features of its coordination chemistry.

Spectroscopic Evidence of Metal-Ligand Coordination (e.g., shifts in IR, UV-Vis, and NMR spectra)

The coordination of this compound to a metal center is typically confirmed through characteristic shifts in its spectroscopic signatures. As a bidentate ligand, it coordinates through the imine nitrogen of the benzimidazole ring and the nitrogen of the exocyclic aniline group.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand undergoes notable changes. The stretching vibration of the imine group, ν(C=N), which appears around 1630 cm⁻¹ in the free ligand, typically shifts to a lower frequency (by 6–35 cm⁻¹) in the metal complex. nih.gov This shift indicates the coordination of the imine nitrogen atom to the metal ion, which weakens the C=N bond. nih.gov Concurrently, the stretching vibrations associated with the N-H groups of the benzimidazole and aniline moieties also experience shifts. New bands, absent in the free ligand, appear in the far-IR region of the complex's spectrum, typically between 400 and 600 cm⁻¹. These bands are assigned to the metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of the formation of coordination bonds. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the binding mode of the ligand. In the spectrum of the free ligand, distinct signals are observed for the benzimidazole N-H proton and the aniline -NH₂ protons. mdpi.com Upon coordination to a diamagnetic metal ion like Zn(II), these signals can exhibit significant downfield or upfield shifts. For instance, in a zinc complex of a related Schiff base, the characteristic aldimine proton signal was observed to be de-shielded, shifting from 10.36 ppm in the free ligand to 9.69 ppm in the complex. nih.gov Such changes confirm the involvement of the nitrogen atoms in the coordination sphere. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into the coordination geometry. In the free ligand, UV-Vis absorption bands are typically due to π→π* and n→π* transitions within the aromatic rings. Upon complexation, new absorption bands often appear in the visible region. amazonaws.com These bands, which are absent in the free ligand, are attributed to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) transitions. amazonaws.com The position and intensity of these bands are characteristic of the metal ion and its coordination environment, often allowing for the initial assignment of the complex's geometry. For example, the appearance of a band around 678 nm in a copper(II) complex is indicative of a ²E_g → ²T₂_g transition, suggesting an octahedral geometry. amazonaws.com

| Spectroscopic Technique | Key Observational Shift Upon Metal Coordination | Implication |

| IR Spectroscopy | Shift of ν(C=N) band to lower frequency (e.g., ~1630 cm⁻¹ → ~1600 cm⁻¹) | Coordination of the imine nitrogen atom. nih.gov |

| Appearance of new bands in the far-IR region (400-600 cm⁻¹) | Formation of Metal-Nitrogen (M-N) bonds. nih.govmdpi.com | |

| ¹H NMR Spectroscopy | Chemical shift changes for N-H and aromatic protons | Involvement of nitrogen atoms and changes in the electronic environment upon binding. mdpi.comnih.gov |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d electronic transitions or Metal-to-Ligand Charge Transfer (MLCT), indicative of coordination geometry. amazonaws.com |

Determination of Coordination Geometries (e.g., distorted tetrahedral, square-planar, octahedral)

The 2-(benzimidazol-2-yl)aniline framework is a versatile bidentate ligand capable of stabilizing various coordination geometries around a central metal ion. The resulting geometry is influenced by factors such as the size and electronic configuration of the metal ion, the nature of the counter-ions, and the stoichiometry of the complex.

Distorted Tetrahedral: This geometry is commonly observed for d¹⁰ metal ions like Zn(II) and Cd(II) when coordinated with two halide ligands. In complexes such as [ZnCl₂(C₁₃H₁₁N₃)], the Zn(II) ion is four-coordinated by the two nitrogen atoms of the benzimidazolylaniline ligand and two chloride ions. iucr.orgresearchgate.net The geometry deviates from an ideal tetrahedron due to the steric constraints of the chelating ligand, resulting in a "bite angle" (N-Zn-N) of approximately 89°, significantly smaller than the ideal 109.5°. ekb.eg

Distorted Square-Planar: This geometry has been structurally characterized for a silver(I) complex, [Ag(C₁₃H₁₁N₃)₂]NO₃. nih.gov In this case, the Ag(I) atom is coordinated by four nitrogen atoms from two bidentate ligands. The distortion from an ideal square plane is significant, with one Ag-N(imidazole) bond being substantially shorter (2.165 Å) than the other Ag-N(aniline) bond (2.729 Å). nih.gov

Octahedral: An octahedral coordination environment is frequently achieved, particularly in mixed-ligand complexes or when solvent molecules participate in coordination. amazonaws.comasrjetsjournal.org For instance, a cadmium(II) complex, [Cd(NO₃)₂(C₁₃H₁₁N₃)₂], exhibits a distorted octahedral geometry where the cadmium ion is coordinated to four nitrogen atoms from two benzimidazolylaniline ligands and two oxygen atoms from two nitrato ligands. nih.gov Similarly, nickel complexes of closely related pyridyl-benzimidazole ligands have been shown to adopt a six-coordinate distorted octahedral geometry. academie-sciences.fr

| Metal Ion | Ancillary Ligands | Resulting Geometry | Reference |

| Zn(II) | 2 x Cl⁻ | Distorted Tetrahedral | iucr.orgresearchgate.net |

| Cd(II), Ni(II), Cu(II) | Mixed Ligands | Tetrahedral (proposed) | ekb.eg |

| Ag(I) | None (2:1 Ligand:Metal) | Distorted Square-Planar | nih.gov |

| Cd(II) | 2 x NO₃⁻ | Distorted Octahedral | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) | Mixed Ligands/Solvent | Octahedral (proposed) | amazonaws.comasrjetsjournal.org |

| Ni(II) | Derivative Ligand | Distorted Octahedral | academie-sciences.fr |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Metal-Bound Ligands

Single-crystal X-ray diffraction studies of complexes with the parent 2-(1H-benzimidazol-2-yl)aniline ligand provide precise data on the structural parameters upon coordination.

In the distorted tetrahedral zinc complex, [ZnCl₂(C₁₃H₁₁N₃)], the Zn-N(imidazole) and Zn-N(aniline) bond lengths are approximately 2.007 Å and 2.047 Å, respectively. The bond angles around the zinc center range from the acute N-Zn-N bite angle of 89.36° to a wider Cl-Zn-Cl angle of 117.84°. researchgate.net

For the distorted octahedral cadmium complex, [Cd(NO₃)₂(C₁₃H₁₁N₃)₂], the Cd-N(imidazole) bond length is 2.317 Å and the Cd-N(aniline) is 2.437 Å. The bite angle is further compressed to 73.82°. nih.gov

A key structural feature of the ligand itself is the dihedral angle between the benzimidazole and aniline ring systems. In the uncoordinated state, these rings are not perfectly coplanar. Upon coordination, this angle can change significantly. For example, in the tetrahedral zinc complex, the dihedral angle is a modest 18.24°, whereas in the square-planar silver complex, the twist is more pronounced at 37.87°. researchgate.netnih.gov This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions.

| Parameter | [ZnCl₂(C₁₃H₁₁N₃)] (Tetrahedral) researchgate.net | [Cd(NO₃)₂(C₁₃H₁₁N₃)₂] (Octahedral) nih.gov | [Ag(C₁₃H₁₁N₃)₂]NO₃ (Square-Planar) nih.gov |

| Bond Lengths (Å) | |||

| M-N(imidazole) | 2.007 | 2.317 | 2.165 |

| M-N(aniline) | 2.047 | 2.437 | 2.729 |

| Bond Angles (°) ** | |||

| N(imidazole)-M-N(aniline) | 89.36 | 73.82 | 74.8 |

| Range of other angles | 109.27 - 117.84 | 73.82 - 106.95 | 105.2 |

| Dihedral Angle (°) ** | |||

| Benzimidazole vs. Aniline | 18.24 | 30.43 | 37.87 |

Electronic and Electrochemical Properties of Metal Complexes

The electronic properties of metal complexes derived from this compound are of interest for applications in redox chemistry and catalysis. The combination of a redox-active metal center with an aromatic, electron-rich ligand system provides a framework for facile electron transfer processes.

Redox Behavior and Electron Transfer Pathways within Complexes

While specific electrochemical studies on complexes of this compound are not extensively reported, the redox behavior can be inferred from related systems. Cyclic voltammetry (CV) is the primary technique used to investigate these properties.

Studies on Co(II) and Cu(II) complexes with similar Schiff base ligands have shown quasi-reversible, single-electron transfer processes. electrochemsci.org For instance, a Co(II) complex might exhibit a Co(II)/Co(III) oxidation or a Co(II)/Co(I) reduction. The reversibility of these processes indicates the stability of the complex in different oxidation states. electrochemsci.organalis.com.my

In complexes containing ferrocenyl-benzimidazole derivatives, the cyclic voltammograms show a quasi-reversible couple assigned to the ferrocene-ferrocenium (Fe(II)/Fe(III)) redox process. yu.edu.jo This demonstrates that the ligand framework can actively participate in or mediate electron transfer. In other imidazole (B134444) complexes, such as those with Cr(III) and Co(II), irreversible reduction waves corresponding to one-electron transfers (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺) have been observed, suggesting that the reduced species may be less stable. azjournalbar.com The exact redox potentials and the nature of the electron transfer (metal-centered vs. ligand-centered) depend heavily on the specific metal, its coordination environment, and the solvent system used. analis.com.my

Investigation of Potential for Electrocatalysis

The ability of these metal complexes to exist in multiple, stable oxidation states makes them potential candidates for electrocatalysis. An effective electrocatalyst facilitates a chemical reaction by providing a lower-energy electron transfer pathway. Complexes that exhibit reversible or quasi-reversible redox couples are particularly promising, as this implies they can be readily regenerated in a catalytic cycle.

While the potential for electrocatalysis is significant, specific research investigating the application of this compound metal complexes in this area has not been found in the surveyed literature. Future work could explore their efficacy in catalyzing important reactions such as the reduction of CO₂ or the oxidation of water, leveraging the tunable electronic properties of the metal center through ligand modification.

Advanced Research Applications and Future Directions for Methyl Substituted Benzimidazolylaniline Systems

Materials Science Applications

The inherent aromaticity and tunable electronic characteristics of the benzimidazole (B57391) core make it a promising candidate for various applications in materials science. The presence of the methyl and aniline (B41778) groups in 2-(6-Methyl-1h-benzimidazol-2-yl)aniline can further enhance these properties.

Development of Fluorescent Organic Materials

Benzimidazole derivatives are known for their fluorescent properties, which can be modulated by introducing various substituents. While specific photophysical data for this compound is not extensively documented in publicly available literature, the general principles governing fluorescence in 2-arylbenzimidazoles can provide valuable insights. The fluorescence in these systems often arises from an excited-state intramolecular proton transfer (ESIPT) mechanism, particularly in derivatives with a hydroxyl group ortho to the benzimidazole linkage. This process leads to a large Stokes shift, which is advantageous for various applications.

The methyl group at the 6-position of the benzimidazole ring in this compound can influence the fluorescence properties through its electron-donating inductive effect. This can lead to a bathochromic (red) shift in the emission spectrum compared to the unsubstituted parent compound. The aniline group at the 2-position also plays a crucial role in determining the photophysical behavior. The amino group can participate in charge transfer processes, which can either enhance or quench fluorescence depending on the molecular environment and solvent polarity.

For instance, studies on related 2-arylbenzimidazoles have shown that the introduction of electron-donating groups can increase the fluorescence quantum yield. The table below summarizes the photophysical properties of some representative benzimidazole derivatives to illustrate these effects.

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield |

| 2-Phenyl-1H-benzo[d]imidazole | ~310 | ~370 | ~60 | Moderate |

| 2-(2-Hydroxyphenyl)-1H-benzimidazole | ~340 | ~460 | ~120 | High |

| Hypothetical this compound | - | - | - | - |

Note: Data for the hypothetical compound is not available and is included for illustrative purposes.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The electron-transporting capabilities and thermal stability of the benzimidazole core make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. nbinno.com In OLEDs, benzimidazole derivatives can be employed as electron-transporting materials, hole-blocking materials, or as the host in the emissive layer. The development of pyrene-benzimidazole derivatives as blue emitters for OLEDs highlights the potential of this scaffold. nih.govnih.gov

The structure of this compound suggests its potential as a building block for OLED materials. The aniline moiety can facilitate hole injection and transport, while the benzimidazole core can manage electron transport. The methyl group can enhance solubility and film-forming properties, which are crucial for device fabrication. While no specific studies on the use of this compound in OLEDs or OPVs have been reported, the broader class of benzimidazole derivatives continues to be an active area of research in this field.

Advanced Optical Sensors and Bioimaging Probes

The ability of the nitrogen atoms in the benzimidazole ring to coordinate with metal ions has led to the development of numerous benzimidazole-based fluorescent sensors. researchgate.net These sensors can detect a variety of analytes, including metal ions and anions, through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). The design of a benzimidazole-based imine-linked chemosensor for the detection of Mg2+ and Cr3+ showcases the versatility of this scaffold. elsevierpure.com

The this compound structure, with its aniline group, could potentially be functionalized to create selective optical sensors. For example, the amino group could be modified to introduce specific recognition sites for target analytes. Furthermore, the inherent fluorescence of the benzimidazole core could be utilized for signal transduction. In the field of bioimaging, the biocompatibility and favorable photophysical properties of some benzimidazole derivatives make them suitable as fluorescent probes for visualizing cellular components and processes.

Catalytic Applications in Organic Transformations

While the direct catalytic application of this compound is not well-documented, the broader class of benzimidazole derivatives has been explored in catalysis. The nitrogen atoms in the imidazole (B134444) ring can act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. For example, palladium complexes of benzimidazole-containing ligands have been used in cross-coupling reactions.

The synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions demonstrates the utility of related imidazole systems in catalysis. nih.gov It is conceivable that this compound could be used as a ligand in coordination chemistry to develop novel catalysts. The methyl and aniline substituents could influence the steric and electronic properties of the resulting metal complexes, thereby affecting their catalytic activity and selectivity.

Strategies for Property Tuning and Targeted Functionalization

A key advantage of the benzimidazole scaffold is the relative ease with which its properties can be tuned through targeted functionalization. For this compound, several positions on the molecule are amenable to chemical modification.

N-Functionalization of the Imidazole Ring: The nitrogen atom at the 1-position of the benzimidazole ring can be readily alkylated or arylated to introduce a wide range of functional groups. This can be used to modify the solubility, electronic properties, and solid-state packing of the molecule.

Substitution on the Aniline Ring: The amino group of the aniline moiety can be derivatized to amides, sulfonamides, or Schiff bases. nih.gov This allows for the introduction of various functionalities that can alter the photophysical properties or introduce specific binding sites for sensing applications.

Further Substitution on the Benzimidazole Core: While the starting material already has a methyl group, further functionalization of the benzene (B151609) ring of the benzimidazole core is possible, although it may require more complex synthetic routes.

These functionalization strategies provide a powerful toolkit for tailoring the properties of this compound for specific applications. The table below outlines some potential functionalization strategies and their expected impact on the molecule's properties.

| Functionalization Strategy | Target Position | Potential Reagents | Expected Impact on Properties |

| N-Alkylation | Imidazole N-1 | Alkyl halides, Benzyl halides | Improved solubility, altered electronic properties |

| Acylation of Aniline | Aniline N | Acid chlorides, Anhydrides | Modified photophysical properties, introduction of coordinating groups |

| Sulfonylation of Aniline | Aniline N | Sulfonyl chlorides | Enhanced thermal stability, altered electronic properties |

| Schiff Base Formation | Aniline N | Aldehydes, Ketones | Introduction of new chromophores, potential for sensing applications |

Emerging Research Areas and Unexplored Potential

The full potential of this compound and related methyl-substituted benzimidazolylaniline systems is yet to be fully realized. Several emerging research areas could benefit from the unique properties of these compounds.

One promising direction is the development of materials for theranostics , where the molecule can be used for both diagnosis (e.g., through fluorescence imaging) and therapy. The benzimidazole scaffold is a common feature in many biologically active compounds, and the ability to combine this with fluorescent properties could lead to new theranostic agents. researchgate.netnih.gov

Another area of interest is in the field of organic electronics , beyond OLEDs and OPVs. The tunable electronic properties of these molecules could make them suitable for use in organic field-effect transistors (OFETs) and other electronic devices. nbinno.com

Furthermore, the development of supramolecular assemblies based on this compound could lead to new materials with interesting properties. The hydrogen bonding capabilities of the imidazole and aniline moieties could be exploited to create well-ordered structures with applications in areas such as molecular recognition and sensing.

Q & A

Q. What are the established synthetic routes for 2-(6-Methyl-1H-benzimidazol-2-yl)aniline, and what key intermediates should be monitored?

Methodological Answer: The synthesis typically involves condensation reactions between substituted anilines and benzimidazole precursors. For example:

- Step 1 : React 6-methyl-1H-benzimidazole-2-carbaldehyde with 2-nitroaniline under acidic conditions to form a Schiff base intermediate.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄).

Key intermediates to monitor include: - Schiff base intermediate : Characterized via FT-IR (C=N stretch at ~1600 cm⁻¹) and LC-MS.

- Nitro-reduction product : Confirm via ¹H-NMR (disappearance of aromatic nitro proton signals) .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be optimized for characterizing this compound?

Methodological Answer:

- ¹H-NMR : Use deuterated DMSO-d₆ to resolve aromatic proton splitting patterns. Expect signals at δ 6.8–8.2 ppm for benzimidazole and aniline protons.

- FT-IR : Focus on N-H stretches (~3400 cm⁻¹ for aniline), C=N (benzimidazole, ~1600 cm⁻¹), and C-H bending modes (~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI+ mode; theoretical exact mass = 223.1103 g/mol (C₁₃H₁₃N₃). Compare with experimental data for purity validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential amine volatility.

- Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite.

- Waste Disposal : Collect in halogen-free containers for incineration .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding networks in the crystal structures of this compound derivatives?

Methodological Answer:

- Issue : Overlapping hydrogen bonds (e.g., N-H···N and N-H···O) complicate graph-set analysis.

- Solution : Use SHELXL for refinement with anisotropic displacement parameters. Pair with WinGX/ORTEP to visualize intermolecular interactions.

- Case Study : In 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol (CSD Refcode: XIAHUI), N-H···O bonds form infinite chains, validated via graph-set descriptor C(6) .

Q. How can researchers resolve discrepancies between experimental and computational data in X-ray diffraction studies of this compound?

Methodological Answer:

- Scenario : Discrepancies in bond lengths (e.g., C-N in benzimidazole vs. DFT-optimized geometry).

- Troubleshooting :

Q. What strategies validate the purity of this compound in multi-step syntheses?

Methodological Answer:

-

Analytical Workflow :

Step Technique Critical Parameter 1 TLC Rf = 0.3 (EtOAc/hexane, 1:1) 2 HPLC Retention time = 4.2 min (C18 column, MeOH:H₂O 70:30) 3 DSC Melting point = 132–134°C (lit. 132.5–134.5°C) -